3'-Nitroacetanilide
Overview
Description
Synthesis Analysis 3'-Nitroacetanilide can be synthesized using raw materials such as p-nitroaniline, acetic anhydride, and acetic acid. The synthesis process involves factors such as reactant molar ratio, acetic acid amount, reaction temperature, and reaction time, which significantly affect the yield. This method offers advantages like mild reaction conditions and high yield, reaching up to 99.12% as determined by HPLC. The structure is confirmed through IR, 1H-NMR, and elemental analysis (Li Meng-li, 2009).
Molecular Structure Analysis The molecular structure of 3'-Nitroacetanilide has been extensively studied using ab initio HF and density functional theory (DFT/B3LYP) methods. These studies reveal insights into the geometries and vibrational wavenumbers of the compound. The analyses also show the existence of weak hydrogen bonds in the molecule, confirmed by natural bond orbital analysis. The crystal structure of this compound is determined to belong to the P2(1) space group with specific lattice parameters (Xiao‐Hong Li et al., 2014).
Chemical Reactions and Properties Chemical reactions involving 3'-Nitroacetanilide have been studied, revealing its potential in synthesizing a variety of compounds. For instance, a domino nitrosation and addition-elimination reaction of nitroacetanilides with NaNO2 and H2SO4 synthesizes 1,4,2,5-dioxadiazine derivatives efficiently (S. Mo et al., 2014).
Physical Properties Analysis The physical properties of 3'-Nitroacetanilide, including its crystalline nature and thermal stability, have been characterized using various techniques. Single crystal X-ray diffraction data reveals its noncentrosymmetric crystal structure, essential for second harmonic generation. The compound shows good transparency in the visible region and exhibits significant second harmonic generation efficiency (M. Lenin & P. Ramasamy, 2008).
Chemical Properties Analysis 3'-Nitroacetanilide's chemical properties, including its spectroscopic properties, have been explored through various techniques. Studies indicate significant non-linear optical properties, such as electric dipole moment and first hyperpolarizability, making it an attractive object for non-linear optics studies. The intramolecular contacts and interactions are interpreted using natural bond orbital and natural localized molecular orbital analysis (T. Gnanasambandan et al., 2014).
Scientific Research Applications
Synthesis of Isatin 3-Oximes : 3'-Nitroacetanilide is used in the synthesis of isatin (1H-indole-2,3-dione) 3-oximes. This process involves the treatment of 2-nitroacetanilides with concentrated sulfuric acid or trifluoromethanesulfonic acid at room temperature (Kearney, Harris, Jackson, & Joule, 1992).
Electron Paramagnetic Resonance Studies : Electron paramagnetic resonance of gamma-irradiated single crystals of 3-nitroacetanilide has been observed. This study is significant for understanding the effects of gamma-irradiation on the compound, particularly focusing on radicals produced at the nitrogen atoms in the molecule (Aşik, 2008).
Interaction with Cytochrome P450 2E1 : 3'-Hydroxyacetanilide, a regioisomer of 3'-Nitroacetanilide, has been shown to covalently bind to and inhibit cytochrome P450 2E1, an important enzyme in drug metabolism (Halmes, Samokyszyn, Hinton, Hinson, & Pumford, 1998).
Molecular Structure and Spectroscopic Analysis : Studies on the molecular structure, vibrational spectra, and molecular packing prediction of 3-nitroacetanilide using ab initio HF and density functional theory provide insights into its physical and chemical properties (Li, Li, Ju, Yong, & Zhang, 2014).
Stabilization of Polymorphs : Research on the stabilization of different polymorphs of related compounds like 4-Methyl-2-nitroacetanilide by isomorphic additives provides insights into the crystallization behavior of these compounds, which can be relevant to 3'-Nitroacetanilide (He, Stowell, Morris, Pfeiffer, Li, Stahly, & Byrn, 2001).
Vibrational Spectroscopy and Nonlinear Optical Properties : Vibrational spectroscopy studies of 3-Nitroacetanilide have been conducted, providing valuable data for understanding its properties. The compound's potential in nonlinear optics has also been explored (Panicker, Varghese, Nair, Raju, Laila, & Warrier, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYNYHJHKCRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059539 | |
Record name | Acetamide, N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Nitroacetanilide | |
CAS RN |
122-28-1 | |
Record name | N-(3-Nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGH8S22NBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.